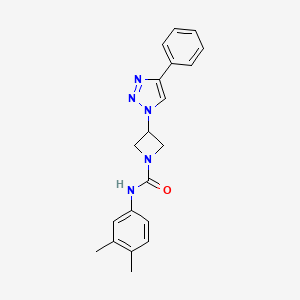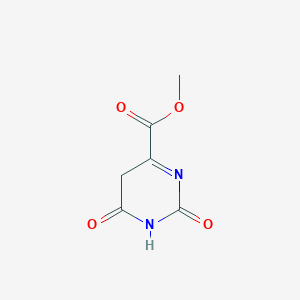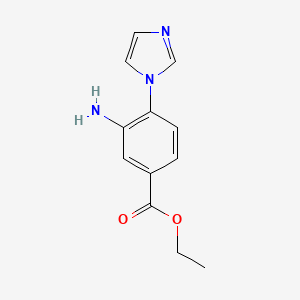
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide is a heterocyclic compound that combines a benzoxazole moiety with a chloropyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide typically involves the cyclization of 2-aminophenol with appropriate precursors. One common method is the reaction of 2-aminophenol with 6-chloronicotinic acid under dehydrating conditions to form the benzoxazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of benzoxazole N-oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the chloropyridine group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide: Similar structure but with a benzothiazole ring instead of benzoxazole.
N-(1,3-benzoxazol-2-yl)-6-bromopyridine-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide is unique due to its specific combination of benzoxazole and chloropyridine moieties, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-6-5-8(7-15-11)12(18)17-13-16-9-3-1-2-4-10(9)19-13/h1-7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQJHAAQXRLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)
![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)
![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)

![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)
![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)


![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)
![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)piperazine; trifluoroacetic acid](/img/structure/B2595412.png)

![N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2595415.png)
